molecular formula C14H14NaP B3218338 Sodium di-p-tolylphosphanide CAS No. 118854-34-5

Sodium di-p-tolylphosphanide

Cat. No.: B3218338
CAS No.: 118854-34-5
M. Wt: 236.22 g/mol
InChI Key: AYDAJJLFVPTCPC-UHFFFAOYSA-N
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Description

Sodium di-p-tolylphosphanide is an organophosphorus compound with the molecular formula C14H16NaP It is a sodium salt of di-p-tolylphosphine, characterized by the presence of two p-tolyl groups attached to a phosphorus atom, which is further bonded to a sodium ion

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium di-p-tolylphosphanide can be synthesized through the reaction of di-p-tolylphosphine with sodium metal. The reaction typically involves the use of an inert atmosphere to prevent oxidation and moisture contamination. The general reaction is as follows:

2p-Tolyl2PH+2Na2p-Tolyl2PNa+H22 \text{p-Tolyl}_2\text{PH} + 2 \text{Na} \rightarrow 2 \text{p-Tolyl}_2\text{PNa} + \text{H}_2 2p-Tolyl2​PH+2Na→2p-Tolyl2​PNa+H2​

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of sodium hydride (NaH) as a base to deprotonate di-p-tolylphosphine. This method is advantageous due to the controlled release of hydrogen gas and the avoidance of handling metallic sodium directly.

Chemical Reactions Analysis

Types of Reactions: Sodium di-p-tolylphosphanide undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form phosphine oxides.

    Reduction: Can be reduced to form phosphines.

    Substitution: Participates in nucleophilic substitution reactions, where the sodium ion is replaced by other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophiles like alkyl halides (R-X) are commonly used in substitution reactions.

Major Products:

    Oxidation: Formation of di-p-tolylphosphine oxide.

    Reduction: Formation of di-p-tolylphosphine.

    Substitution: Formation of various substituted phosphines depending on the electrophile used.

Scientific Research Applications

Sodium di-p-tolylphosphanide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials, including catalysts and polymers.

Mechanism of Action

The mechanism of action of sodium di-p-tolylphosphanide involves its ability to act as a nucleophile due to the presence of the negatively charged phosphorus atom. This nucleophilicity allows it to participate in various substitution and addition reactions. The molecular targets and pathways involved include interactions with electrophilic centers in organic molecules, leading to the formation of new phosphorus-carbon bonds.

Comparison with Similar Compounds

    Sodium diphenylphosphide: Similar in structure but with phenyl groups instead of p-tolyl groups.

    Sodium diethylphosphide: Contains ethyl groups instead of p-tolyl groups.

    Sodium dimethylphosphide: Contains methyl groups instead of p-tolyl groups.

Uniqueness: Sodium di-p-tolylphosphanide is unique due to the presence of the p-tolyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in reactions where selective reactivity is desired.

Properties

IUPAC Name

sodium;bis(4-methylphenyl)phosphanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14P.Na/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;/h3-10H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDAJJLFVPTCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[P-]C2=CC=C(C=C2)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14NaP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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